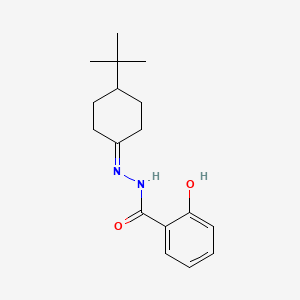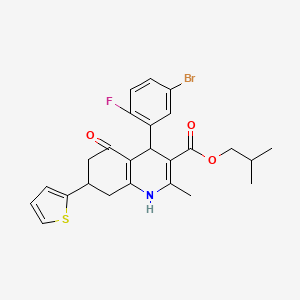
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents that contribute to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a substituted benzaldehyde with thiourea and an α-haloketone under basic conditions to form the thiazolidinone ring.
Substitution Reactions:
Final Assembly: The final step involves the condensation of the substituted benzylidene with the thiazolidinone core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antimicrobial and anti-inflammatory activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-methoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.
Propriétés
Formule moléculaire |
C20H19NO3S2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO3S2/c1-3-24-17-11-14(9-10-16(17)22)12-18-19(23)21(20(25)26-18)13(2)15-7-5-4-6-8-15/h4-13,22H,3H2,1-2H3/b18-12- |
Clé InChI |
PRJHJWBVKPFISB-PDGQHHTCSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)

![1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
![(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620218.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11620232.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11620240.png)
![(5Z)-3-(1-phenylethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620245.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620248.png)
![Butyl 4-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11620255.png)

